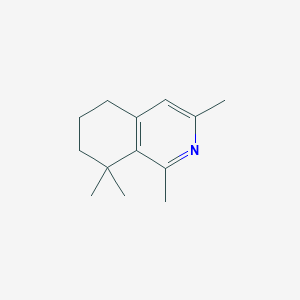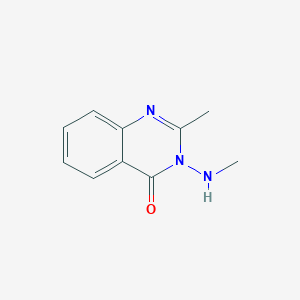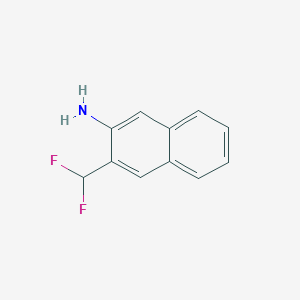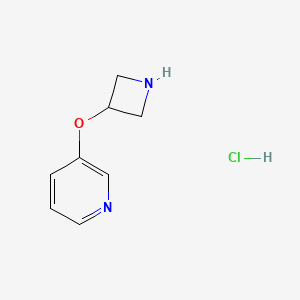
7-Methoxy-8-methylquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-8-methylquinazolin-4(1H)-one is a quinazoline derivative with the molecular formula C10H10N2O2. This compound is known for its unique chemical structure, which includes a methoxy group at the 7th position and a methyl group at the 8th position on the quinazoline ring. It has a molecular weight of 190.2 g/mol and a melting point of 192.03°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-8-methylquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-methoxybenzoic acid and acetic anhydride.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the quinazoline ring.
Methylation: The resulting intermediate is then methylated using methyl iodide in the presence of a base, such as potassium carbonate, to introduce the methyl group at the 8th position.
Methoxylation: Finally, the compound is methoxylated using sodium methoxide to introduce the methoxy group at the 7th position.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the above synthetic route. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
7-Methoxy-8-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where the methoxy or methyl groups are replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can be further utilized in different chemical and pharmaceutical applications.
科学的研究の応用
7-Methoxy-8-methylquinazolin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 7-Methoxy-8-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
類似化合物との比較
Similar Compounds
7-Methoxyquinazolin-4(1H)-one: Lacks the methyl group at the 8th position.
8-Methylquinazolin-4(1H)-one: Lacks the methoxy group at the 7th position.
Quinazolin-4(1H)-one: Lacks both the methoxy and methyl groups.
Uniqueness
7-Methoxy-8-methylquinazolin-4(1H)-one is unique due to the presence of both the methoxy and methyl groups, which contribute to its distinct chemical and biological properties
特性
CAS番号 |
923275-06-3 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
7-methoxy-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-8(14-2)4-3-7-9(6)11-5-12-10(7)13/h3-5H,1-2H3,(H,11,12,13) |
InChIキー |
PGRJUTLFMUYRKN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1N=CNC2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)











